

1-Decanoylglycerol CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Decanoylglycerol**

Cat. No.: **B1671684**

[Get Quote](#)

An In-Depth Technical Guide to **1-Decanoylglycerol**: Properties, Synthesis, Biological Activity, and Analysis

Introduction

1-Decanoylglycerol, a monoacylglycerol (MAG), is a lipid molecule composed of a glycerol backbone esterified to one decanoic acid (capric acid) molecule at the sn-1 position. This compound, while structurally simple, occupies a significant position at the intersection of lipid metabolism, cellular signaling, and antimicrobial activity. Its amphiphilic nature, stemming from the hydrophilic glycerol head and the hydrophobic 10-carbon fatty acid tail, dictates its utility as an emulsifier in the food and cosmetic industries.^{[1][2]} For researchers, its importance lies in its role as a key metabolic intermediate and a bioactive signaling molecule, making it a subject of interest in drug development and nutritional science.^{[1][3]}

This guide provides a comprehensive technical overview of **1-Decanoylglycerol**, detailing its chemical identity, synthesis, multifaceted biological roles, and analytical quantification methodologies.

Chemical Abstract Service (CAS) Number and Synonyms

The identity of **1-Decanoylglycerol** is primarily associated with two CAS numbers:

- CAS Number 2277-23-8: This number specifically refers to 1-Decanoyl-rac-glycerol, indicating a racemic mixture of the R and S enantiomers at the C2 position of the glycerol

backbone.[4][5] This is the most commonly cited CAS number for this compound in research and commercial contexts.

- CAS Number 26402-22-2: This number is often associated with the broader term "Monocaprin" and may refer to an incompletely defined mixture of decanoylglycerol isomers (i.e., 1- and 2-decanoylglycerol).[6][7]

For clarity and specificity in research applications, referencing CAS number 2277-23-8 is recommended.

A variety of synonyms are used in literature and commercial listings to refer to **1-Decanoylglycerol**.[6] Understanding these is crucial for comprehensive literature searches.

Common Synonyms:

- Monocaprin[4]
- Glycerol monocaprate[6]
- 1-Monocaprin[1]
- Glycerol caprate[6]
- 2,3-Dihydroxypropyl decanoate[7][8]
- 1-Monodecanoate[2]
- Glycerol α -monodecanoate[5]
- MG(10:0/0:0/0:0)[9]

Physicochemical Properties

1-Decanoylglycerol is typically a white to light-yellow crystalline powder or a colorless to pale-yellow liquid, a state dependent on its purity and ambient temperature.[1][4] Its medium-chain fatty acid component makes it soluble in organic solvents while conferring low solubility in water.[1]

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₆ O ₄	[6]
Molecular Weight	246.34 g/mol	[4][6]
Appearance	White to light yellow powder/crystal or colorless to pale yellow liquid	[1][4]
Storage Temperature	-20°C	[4][5]
IUPAC Name	2,3-dihydroxypropyl decanoate	[6][7]
InChI Key	LKUNXBRZDFMZOK-UHFFFAOYSA-N	[1]

Synthesis of 1-Decanoylglycerol

The synthesis of monoglycerides can be achieved through chemical or enzymatic routes. While traditional chemical glycerolysis (reaction between triglycerides and glycerol at high temperatures) can produce monoglycerides, it often results in a mixture of mono-, di-, and triglycerides, requiring high energy input and yielding undesirable by-products.[10]

Enzymatic synthesis is now the preferred method for producing high-purity **1-Decanoylglycerol** under mild conditions, offering higher yields and selectivity.[10][11] The most common approach is the direct esterification of glycerol with decanoic acid, catalyzed by a lipase enzyme. Lipases, particularly those that are 1,3-regiospecific, selectively catalyze esterification at the primary hydroxyl groups of glycerol, favoring the formation of 1-monoglycerides.[12]

Detailed Protocol: Enzymatic Synthesis of 1-Decanoylglycerol

This protocol describes a solvent-free enzymatic synthesis, which is environmentally friendly and simplifies product purification.[11]

1. Materials:

- Decanoic acid (Capric acid)
- Glycerol
- Immobilized lipase (e.g., from *Candida antarctica* or *Mucor miehei*)
- Molecular sieves (optional, for water removal)
- 2-Propanol (for enzyme washing)
- Batch reactor with temperature control and magnetic stirring

2. Procedure:

- Reactant Preparation: Combine decanoic acid and glycerol in the batch reactor. For optimal selectivity towards monoglyceride formation, a stoichiometric molar ratio (1:1) is recommended.[\[11\]](#) A large excess of glycerol can increase reaction rates but may complicate downstream purification.
- Enzyme Addition: Add the immobilized lipase to the reactant mixture. An enzyme concentration of approximately 5-10% (w/w) of the total reactants is a typical starting point.[\[11\]](#)
- Reaction Conditions:
 - Heat the mixture to the optimal temperature for the chosen lipase, typically between 50-70°C. A temperature of 60°C is often effective.[\[11\]](#)
 - Stir the reaction mixture continuously to ensure adequate mixing and to minimize mass transfer limitations.
 - (Optional) To drive the equilibrium towards ester formation, water produced during the reaction can be removed. This can be achieved by performing the reaction under a vacuum or by adding activated molecular sieves to the reactor.
- Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots over time (e.g., every hour for 5-6 hours). The consumption of decanoic acid and the formation of

mono-, di-, and triglycerides can be quantified using gas chromatography (GC) after silylation of the samples.[11]

- Termination and Product Recovery:
 - Once the desired conversion is achieved (typically >80% conversion of fatty acid), stop the reaction by filtering out the immobilized enzyme.[11] The enzyme can be washed with 2-propanol, dried, and reused.
 - The resulting product mixture will contain **1-decanoyleglycerol**, unreacted starting materials, and some di- and triglycerides.
- Purification: For high-purity **1-decanoyleglycerol**, purification is necessary. Molecular distillation is a highly effective method for separating monoglycerides from other components based on their different volatilities.[10]

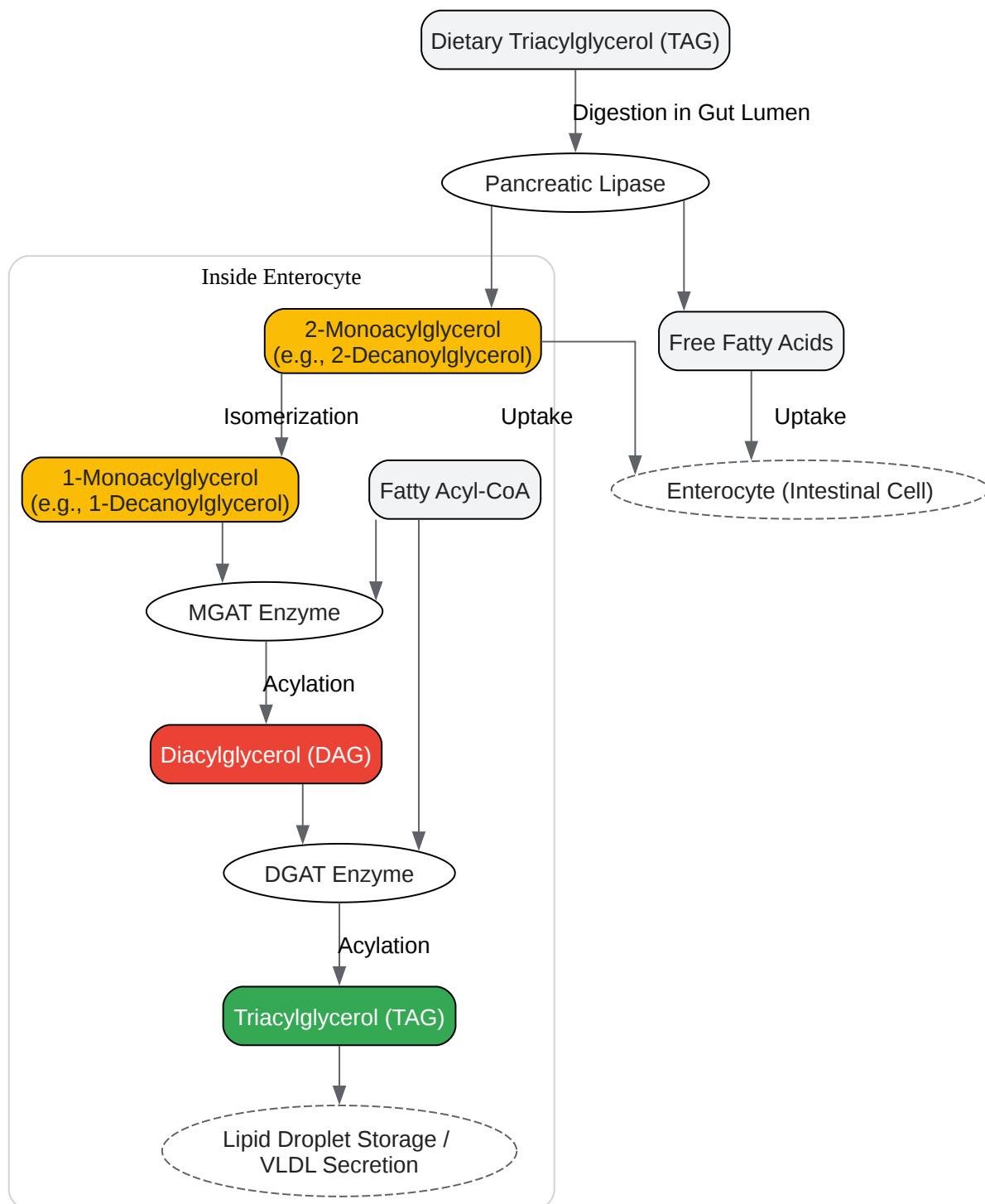
Biological Activity and Mechanisms of Action

1-Decanoyleglycerol is not merely an inert lipid; it exhibits significant biological activities, functioning as an antimicrobial agent and a signaling molecule.

Antimicrobial Activity

Monocaprin is known to possess potent antimicrobial activity, particularly against Gram-positive bacteria and certain enveloped viruses and fungi like *Candida albicans*.[2][13] Its efficacy against Gram-positive bacteria such as *Streptococcus faecium* and *Staphylococcus aureus* is well-documented.[13][14] The mechanism of action is distinct from simple membrane disruption or lysis. Evidence suggests that **1-decanoyleglycerol** and related compounds act as enzymatic effectors. In *Streptococcus faecium*, it stimulates the activity of autolysins, which are endogenous enzymes that degrade the bacterial cell wall, leading to cell death.[14] This targeted mechanism makes it an interesting candidate for development as a therapeutic or preservative agent.

Role as a TRPV1 Agonist


The Transient Receptor Potential Vanilloid 1 (TRPV1), famously known as the capsaicin receptor, is a non-selective cation channel involved in detecting noxious heat and chemical stimuli, playing a key role in pain signaling.[15][16] Research has identified certain endogenous

lipids as TRPV1 agonists, and **1-decanoylglycerol** falls into this category. Monoacylglycerols with saturated fatty acid chains of C8 to C12, including **1-decanoylglycerol**, can activate the TRPV1 channel.[15] This activation induces calcium influx into TRPV1-expressing cells, such as sensory neurons.[15] While its potency is lower than that of capsaicin, its ability to activate this critical pain and temperature sensor implicates it in endogenous signaling pathways that may modulate nociception and thermoregulation.

Metabolic Role in the Monoacylglycerol Acyltransferase (MGAT) Pathway

1-Decanoylglycerol is a key substrate in the monoacylglycerol (MAG) pathway of triacylglycerol (TAG) synthesis.[17][18] This pathway is particularly dominant in the small intestine for the absorption of dietary fat but is also active in other tissues like the liver and adipose tissue.[18][19]

In this pathway, monoacylglycerol acyltransferases (MGATs) catalyze the acylation of a monoacylglycerol with a fatty acyl-CoA to produce a diacylglycerol (DAG).[20] This DAG can then be further acylated by diacylglycerol acyltransferase (DGAT) to form TAG, which can be stored in lipid droplets or packaged into lipoproteins for secretion.[19][20] By serving as a substrate for MGAT enzymes, **1-decanoylglycerol** is a central intermediate connecting the breakdown products of dietary fats to the synthesis of complex neutral lipids for energy storage and transport.

[Click to download full resolution via product page](#)

Fig. 1: Role of **1-Decanoylglycerol** in the MGAT pathway.

Analytical Methodologies

Accurate quantification of **1-decanoylglycerol** in biological matrices (e.g., plasma, tissues) or formulations requires sensitive and specific analytical methods. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[4\]](#)[\[21\]](#)

Method	Derivatization Required?	Key Advantages	Key Disadvantages
GC-MS	Yes (typically silylation, e.g., with BSTFA)	Excellent chromatographic resolution of isomers; well-established fragmentation patterns for identification.	Requires derivatization which adds a step to sample prep; high temperatures can cause degradation of some lipids.
LC-MS/MS	No	High throughput; high sensitivity and specificity using MRM; suitable for complex matrices with minimal cleanup.	May have difficulty separating regio-isomers (1- vs. 2-MAG) without optimized chromatography.

Detailed Protocol: Quantification by LC-MS/MS

This protocol provides a general workflow for the quantification of **1-decanoylglycerol** in human plasma using a stable isotope-labeled internal standard, which is critical for correcting analytical variability.[\[22\]](#)

1. Materials and Reagents:

- Human plasma collected in K₂-EDTA tubes
- 1-Decanoylglycerol** analytical standard
- 1-Decanoylglycerol-d₅** (or other stable isotope-labeled) internal standard (IS)

- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic Acid
- Methanol (MeOH), HPLC grade
- Toluene, HPLC grade
- UHPLC-MS/MS system (e.g., triple quadrupole)

2. Sample Preparation (Liquid-Liquid Extraction):

- Thawing and Spiking: Thaw frozen plasma samples on ice. In a clean tube, add 100 μ L of plasma. Spike with a known amount of the internal standard (e.g., 10 μ L of a 1 μ g/mL solution of **1-Decanoylglycerol-d₅** in ethanol).
- Extraction: Add 500 μ L of ice-cold toluene to the plasma. Vortex vigorously for 1 minute to ensure complete protein precipitation and lipid extraction.[22]
- Phase Separation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C. This will result in a clear upper organic layer (containing lipids) and a lower aqueous layer with a protein pellet.
- Solvent Evaporation: Carefully transfer the upper organic layer to a new clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
- Reconstitution: Reconstitute the dried lipid extract in 100 μ L of a suitable solvent, such as ACN/Water (50:50, v/v). Vortex thoroughly and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

- LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size) is suitable.
- Mobile Phase A: Water with 0.1% Formic Acid

- Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
- Gradient: A typical gradient would start at ~30% B, ramp up to 100% B to elute the lipid, hold, and then re-equilibrate at initial conditions. Total run time is typically under 10 minutes.
- Ionization Mode: Positive Electrospray Ionization (ESI+).[21]
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example):
 - **1-Decanoylglycerol**: Precursor ion $[M+H]^+$ m/z 247.2 → Product ion m/z 155.1 (loss of glycerol and water)
 - **1-Decanoylglycerol-d₅** (IS): Precursor ion $[M+H]^+$ m/z 252.2 → Product ion m/z 155.1

4. Data Analysis:

- Quantify the analyte by calculating the peak area ratio of the endogenous **1-decanoylglycerol** to the internal standard.
- Generate a calibration curve using known concentrations of the analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma) and subjected to the same extraction procedure.
- Determine the concentration of **1-decanoylglycerol** in the unknown samples by interpolating their peak area ratios from the calibration curve.

[Click to download full resolution via product page](#)

Fig. 2: Workflow for LC-MS/MS quantification of **1-Decanoylglycerol**.

Safety and Handling

Based on available Safety Data Sheets (SDS), **1-Decanoylglycerol** is not classified as a hazardous substance.[\[6\]](#)[\[23\]](#) However, standard laboratory safety practices should always be followed.

- **Handling:** Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust or vapors.[\[14\]](#)[\[23\]](#)
- **Storage:** Store in a tightly sealed container in a freezer at -20°C for long-term stability.[\[4\]](#)[\[5\]](#)
- **First Aid:** In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[\[23\]](#)

Conclusion

1-Decanoylglycerol is a multifaceted monoacylglycerol with established roles as an industrial emulsifier, a bioactive antimicrobial agent, and a key intermediate in lipid metabolism and cellular signaling. Its ability to activate the TRPV1 receptor and serve as a substrate in the MGAT pathway highlights its significance in physiological and pathophysiological processes. A thorough understanding of its properties, synthesis, and analytical determination is essential for researchers in lipidomics, pharmacology, and food science. The methodologies outlined in this guide provide a robust framework for the continued investigation and application of this important lipid molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
2. CAS 2277-23-8: 1-Decanoylglycerol | CymitQuimica [cymitquimica.com]
3. Monoglyceride - Wikipedia [en.wikipedia.org]
4. diglib.tugraz.at [diglib.tugraz.at]

- 5. lookchem.com [lookchem.com]
- 6. Determining monoacylglycerol positional isomers as trimethylsilyl (TMS) derivatives by GC-MS [agris.fao.org]
- 7. 1-Decanoyl-rac-glycerol | LGC Standards [lgcstandards.com]
- 8. Activity-dependent targeting of TRPV1 with a pore-permeating capsaicin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2277-23-8|2,3-Dihydroxypropyl decanoate|BLD Pharm [bldpharm.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dodecylglycerol. A new type of antibacterial agent which stimulates autolysin activity in *Streptococcus faecium* ATCC 9790 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monoacylglycerols activate capsaicin receptor, TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification of a gene encoding MGAT1, a monoacylglycerol acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmbreports.org [bmbreports.org]
- 21. Monoacylglycerol Analysis Using MS/MS/ALL Quadrupole Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. WO2013122599A1 - Enzymatic production of monoglycerides - Google Patents [patents.google.com]
- To cite this document: BenchChem. [1-Decanoylglycerol CAS number and synonyms]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1671684#1-decanoyleglycerol-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com